

# The Discovery and Development of Brivaracetam: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461

[Get Quote](#)

Brivaracetam, marketed under the brand name Briviact®, represents a significant advancement in the treatment of epilepsy. As a second-generation antiepileptic drug (AED) in the racetam class, its development was a multi-year endeavor rooted in a deep understanding of the molecular targets of epilepsy and a drive to improve upon existing therapies. This technical guide provides an in-depth exploration of the discovery and development history of Brivaracetam, tailored for researchers, scientists, and drug development professionals.

## Discovery and Lead Optimization

The journey of Brivaracetam began at UCB Pharma, the same company that developed the groundbreaking AED, levetiracetam. The discovery of levetiracetam's novel mechanism of action, binding to the synaptic vesicle protein 2A (SV2A), opened a new therapeutic avenue for epilepsy treatment. This protein is involved in the regulation of neurotransmitter release, and its modulation can reduce neuronal hyperexcitability.

The development of Brivaracetam was a deliberate effort to create a successor to levetiracetam with an improved pharmacological profile. The primary goal was to identify a compound with higher affinity and selectivity for SV2A, potentially leading to greater efficacy and a more favorable side-effect profile. This led to a large-scale screening program of novel chemical entities. Brivaracetam, then known as UCB 34714, emerged as a promising candidate from a series of n-propyl-pyrrolidinone derivatives. Its chemical structure is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide, distinguishing it from levetiracetam by the presence of a propyl group at the 4-position of the pyrrolidinone ring.

## Mechanism of Action

Brivaracetam's primary mechanism of action is its high-affinity, selective binding to synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and endocrine cells. While its precise function is still under investigation, it is believed to play a crucial role in the trafficking and fusion of synaptic vesicles, thereby modulating the release of neurotransmitters. By binding to SV2A, Brivaracetam is thought to reduce the release of glutamate, an excitatory neurotransmitter, during periods of excessive neuronal activity, thus preventing seizures.

One of the key differentiators of Brivaracetam from levetiracetam is its approximately 10- to 30-fold higher binding affinity for SV2A. This higher affinity is attributed to the structural differences between the two molecules. Furthermore, Brivaracetam exhibits faster penetration into the brain compared to levetiracetam, which may contribute to a more rapid onset of action.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Brivaracetam action at the synapse.

## Preclinical Development

The preclinical evaluation of Brivaracetam involved a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.

In vitro studies were crucial in establishing the binding affinity and selectivity of Brivaracetam for SV2A. Radioligand binding assays were employed to determine the inhibition constant (Ki) of Brivaracetam for SV2A.

Table 1: In Vitro Binding Affinities for SV2A

| Compound      | Ki (nM) |
|---------------|---------|
| Levetiracetam | 1000    |
| Brivaracetam  | 30      |

Data are representative values from preclinical studies.

Brivaracetam demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy. These models are designed to mimic different types of seizures observed in humans.

Table 2: Efficacy of Brivaracetam in Animal Models of Epilepsy

| Animal Model                                                | Seizure Type                    | ED50 (mg/kg) |
|-------------------------------------------------------------|---------------------------------|--------------|
| Audiogenic seizure-susceptible mice                         | Generalized tonic-clonic        | 2.7          |
| Corneal kindled mice                                        | Focal to bilateral tonic-clonic | 6.8          |
| Amygdala kindled rats                                       | Focal seizures                  | 4.2          |
| Genetic Absence Epilepsy<br>Rats from Strasbourg<br>(GAERS) | Absence seizures                | 1.3          |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

This model is a classic method for assessing the efficacy of potential AEDs against generalized tonic-clonic seizures.

- Animals: Genetically audiogenic seizure-susceptible mice (e.g., Frings, DBA/2J) are used.
- Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Drug Administration: Brivaracetam or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Seizure Induction: At a predetermined time after drug administration (corresponding to the peak time of action), individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60 seconds).
- Observation: Mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic hindlimb extension, and respiratory arrest.
- Endpoint: The primary endpoint is the percentage of mice protected from the tonic hindlimb extension phase of the seizure.

- Data Analysis: The ED50 is calculated using probit analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the audiogenic seizure model.

## Clinical Development

The clinical development program for Brivaracetam was extensive, encompassing Phase I, II, and III trials to establish its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Brivaracetam. These studies demonstrated that Brivaracetam is rapidly and completely absorbed after oral administration, with a half-life of approximately 9 hours. It is primarily metabolized by hydrolysis of the acetamide group, followed by hydroxylation.

Table 3: Key Pharmacokinetic Parameters of Brivaracetam in Healthy Adults

| Parameter                                             | Value    |
|-------------------------------------------------------|----------|
| Time to peak plasma concentration (T <sub>max</sub> ) | ~1 hour  |
| Bioavailability                                       | >90%     |
| Plasma protein binding                                | <20%     |
| Elimination half-life (t <sub>1/2</sub> )             | ~9 hours |

A series of randomized, double-blind, placebo-controlled Phase II and III trials were conducted to evaluate the efficacy and safety of Brivaracetam as adjunctive therapy in adult patients with partial-onset seizures.

Table 4: Summary of Pivotal Phase III Efficacy Trials

| Trial  | Number of Patients | Brivaracetam Doses (mg/day) | Median Seizure Reduction over Placebo (%) | Responder Rate (≥50% seizure reduction) over Placebo (%) |
|--------|--------------------|-----------------------------|-------------------------------------------|----------------------------------------------------------|
| N01252 | 400                | 50, 100, 200                | 19.5 - 22.8                               | 16.6 - 19.9                                              |
| N01253 | 399                | 20, 50, 100                 | 12.8 - 21.6                               | 14.8 - 21.6                                              |
| N01358 | 768                | 100, 200                    | 22.8 - 23.2                               | 21.6 - 22.4                                              |

The most common adverse events reported in clinical trials were somnolence, dizziness, fatigue, and headache.

## Regulatory Approval and Post-Marketing

Based on the robust preclinical and clinical data, Brivaracetam received marketing authorization from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) in 2016 for the adjunctive treatment of partial-onset seizures in patients 16 years of age and older. Its indication has since been expanded to include monotherapy and treatment in younger patient populations.

Post-marketing studies and real-world evidence continue to support the efficacy and safety of Brivaracetam in the management of epilepsy.

## Conclusion

The discovery and development of Brivaracetam is a prime example of rational drug design, building upon the knowledge gained from a first-in-class molecule to create an improved therapeutic agent. Its journey from a laboratory curiosity to a widely used AED highlights the importance of a deep understanding of the underlying pathophysiology of disease, a robust preclinical and clinical development program, and a commitment to improving patient outcomes. Brivaracetam's distinct pharmacological profile, characterized by high affinity for SV2A and rapid brain penetration, has established it as a valuable option in the armamentarium for epilepsy treatment.

- To cite this document: BenchChem. [The Discovery and Development of Brivaracetam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2486461#discovery-and-development-history-of-brivaracetam\]](https://www.benchchem.com/product/b2486461#discovery-and-development-history-of-brivaracetam)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)